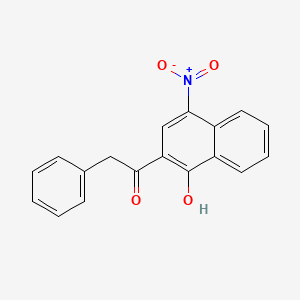
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenylethanone moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone typically involves the Kröhnke pyridine synthesis method . This method allows for the preparation of a series of 4,6-diaryl-2-(1-hydroxy-4-nitronaphthalen-2-yl)pyridines. The reaction conditions often include the use of trifluoroacetic acid in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its unique photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through excited-state intramolecular proton transfer (ESIPT) mechanisms . This process involves the transfer of a proton within the molecule upon excitation, leading to unique fluorescence properties. The molecular targets and pathways involved include interactions with various biological macromolecules, which can be exploited for imaging and diagnostic purposes .
Comparison with Similar Compounds
- 1-(1,4,5-Triphenyl-1H-imidazo-2-yl)phenol
- 3-(1,4,5-Triphenyl-1H-imidazol-2-yl)naphthalen-2-ol
- 3-(1-Phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-naphthalen-2-ol
- 3-(4,5-Diphenyloxazol-2-yl)-naphthalen-2-ol
Uniqueness: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone stands out due to its specific combination of functional groups, which confer unique photophysical properties. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as in the development of advanced imaging agents .
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(1-hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H13NO4/c20-17(10-12-6-2-1-3-7-12)15-11-16(19(22)23)13-8-4-5-9-14(13)18(15)21/h1-9,11,21H,10H2 |
InChI Key |
JNKRPQPMJYKCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


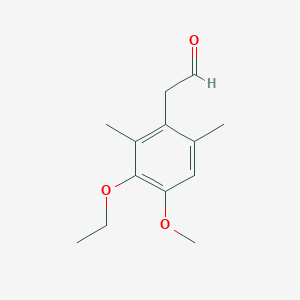

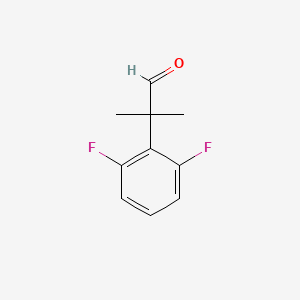
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
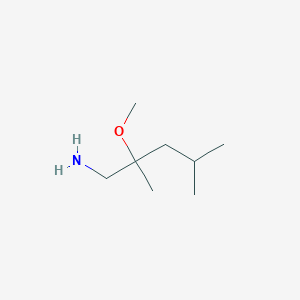
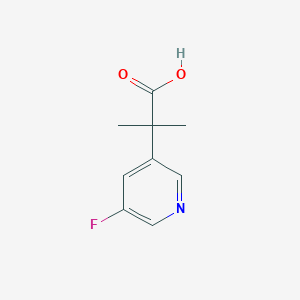

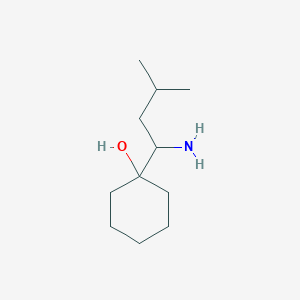
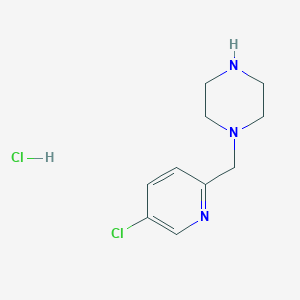
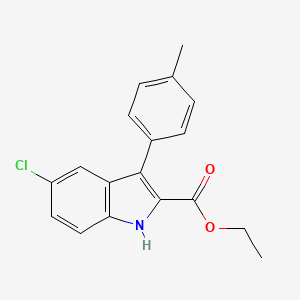
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
